8-chloro-2-pyrrolidin-2-yl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
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Overview
Description
8-chloro-2-pyrrolidin-2-yl-3H-1benzofuro[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of benzofuropyrimidines This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzofuran moiety, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-pyrrolidin-2-yl-3H-1benzofuro[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran moiety can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate halogenated compound.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction between the benzofuran derivative and a suitable amidine or guanidine compound.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and an appropriate electrophile.
Industrial Production Methods
Industrial production of 8-chloro-2-pyrrolidin-2-yl-3H-1benzofuro[3,2-d]pyrimidin-4-one follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-pyrrolidin-2-yl-3H-1benzofuro[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
8-chloro-2-pyrrolidin-2-yl-3H-1benzofuro[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated as a potential therapeutic agent, particularly as an inhibitor of kinases involved in cell cycle regulation and cancer treatment.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-2-pyrrolidin-2-yl-3H-1benzofuro[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activity. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-2-(pyrrolidin-2-ylidene)-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride
- Benzofuro[3,2-d]pyrimidin-4(3H)-one, 8-chloro-2-(2S)-2-pyrrolidinyl
Uniqueness
8-chloro-2-pyrrolidin-2-yl-3H-1benzofuro[3,2-d]pyrimidin-4-one is unique due to its specific structural features, such as the combination of a benzofuran moiety, a pyrimidine core, and a pyrrolidine ring. This unique structure contributes to its potent kinase inhibitory activity and its potential as a therapeutic agent in cancer treatment.
Properties
Molecular Formula |
C14H12ClN3O2 |
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Molecular Weight |
289.71 g/mol |
IUPAC Name |
8-chloro-2-pyrrolidin-2-yl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19) |
InChI Key |
JJWLXRKVUJDJKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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